1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
CAS No.: 851169-48-7
Cat. No.: VC2014540
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851169-48-7 |
|---|---|
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H14N2O/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 |
| Standard InChI Key | AZJFCUDCKGDHOQ-UHFFFAOYSA-N |
| SMILES | CN(C)C(CN)C1=CC=CO1 |
| Canonical SMILES | CN(C)C(CN)C1=CC=CO1 |
Introduction
Chemical Identity and Physical Properties
1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine is an organic compound with a furan ring connected to a dimethylamine-substituted ethylamine chain. Its physical and chemical properties make it a valuable building block in organic synthesis and pharmaceutical research.
Basic Identification Parameters
The compound is characterized by the following identifiers and physical properties:
| Parameter | Value |
|---|---|
| CAS Number | 851169-48-7 |
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H14N2O/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 |
| Standard InChIKey | AZJFCUDCKGDHOQ-UHFFFAOYSA-N |
| SMILES | CN(C)C(CN)C1=CC=CO1 |
| Canonical SMILES | CN(C)C(CN)C1=CC=CO1 |
| PubChem Compound ID | 3754087 |
The compound's structure integrates a furan ring with a chiral carbon center connecting to both an amino-ethyl group and a dimethylamino group, creating a molecule with multiple functional sites .
Structural Features
The molecular structure consists of:
-
A furan ring (a five-membered aromatic heterocycle containing oxygen)
-
A chiral carbon at the C-1 position of the ethane-1,2-diamine chain
-
A dimethylamino group (N~1~,N~1~-dimethyl) attached to the C-1 position
-
A primary amine group at the C-2 position
This combination of features creates a compound with both basic amine functionalities and an aromatic heterocycle, contributing to its reactivity patterns and potential applications .
Chemical and Physical Properties
Physical State and Appearance
1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine typically exists as a yellow to amber liquid or oil at room temperature, based on the properties of similar furan-containing amines .
Solubility and Reactivity
The compound is expected to be:
-
Soluble in most organic solvents including ethanol, methanol, dichloromethane, and DMSO
-
Partially soluble in water due to its amine functionalities
-
Reactive toward electrophiles at both nitrogen centers
-
Capable of coordination chemistry through its nitrogen atoms and potentially the furan oxygen
Spectroscopic Data
NMR spectroscopic data has been reported for this compound, with data available in the Biological Magnetic Resonance Data Bank (BMRB entry bmse012601). The NMR experiments were conducted using:
-
Sample: 2mM in DMSO
-
Reference: DSS
-
Conditions: Temperature at 298K, pH 7.5
| Hazard Category | Classification | Hazard Statement |
|---|---|---|
| Skin corrosion/irritation | Category 1A, 1B, 1C | H314: Causes severe skin burns and eye damage |
This classification necessitates appropriate precautionary measures during handling and use .
Applications in Chemical Research
The structural features of 1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine make it potentially valuable in various chemical applications.
Catalysis and Ligand Chemistry
The compound's structure suggests potential applications as:
-
A ligand in transition metal catalysis due to its multiple coordination sites
-
An organocatalyst for asymmetric transformations, particularly if obtained in enantiomerically pure form
Similar tertiary amine compounds have been used in organic synthesis as bases, nucleophiles, and ligands in various chemical reactions. They play important roles in the production of pharmaceuticals, catalysts, and materials .
Pharmaceutical Applications
The compound has potential pharmaceutical applications, as evidenced by its inclusion in patent literature related to:
The combination of a furan ring with amine functionalities creates a scaffold that may interact with biological targets in therapeutically relevant ways.
Comparison with Structural Analogs
To better understand the properties and potential applications of 1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine, it's useful to compare it with structural analogs.
Comparison with Related Diamine Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Differences |
|---|---|---|---|---|
| 1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | 851169-48-7 | C8H14N2O | 154.21 g/mol | Contains a furan ring at C-1 position |
| (1R,2R)-1,2-di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine | 171917-25-2 | C12H16N2O2 | Various (>97% ee) | Contains two furan rings, one at each carbon of ethane-1,2-diamine |
| 1-(2-Methoxy-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine | 842976-90-3 | C11H18N2O | 194.28 | Contains a 2-methoxy-phenyl group instead of furan |
| N,N-Dimethylethylenediamine | 110-70-3 | C4H12N2 | Not specified | No aromatic ring, simpler structure |
These structural variations can significantly impact reactivity, binding properties, and potential applications in synthesis and medicinal chemistry .
Structure-Property Relationships
The furan ring in 1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine contributes to:
-
Increased molecular rigidity compared to simple aliphatic diamines
-
Potential π-stacking interactions in binding to biomolecules or catalytic systems
-
Altered basicity of the adjacent amine groups
-
Different metabolic pathways in biological systems
These properties distinguish it from purely aliphatic diamines like N,N-dimethylethylenediamine while offering different reactivity patterns compared to phenyl-substituted analogs .
| Supplier | Catalog Reference | Package Size | Price (as of 2025) |
|---|---|---|---|
| CymitQuimica | 3D-BJB16948 | 2500mg | 447.00 € |
| Vulcan Chem | VC2014540 | Various | Not specified |
| Various distributors | Different catalog numbers | 250mg to multiple grams | €178.00 to €447.00 |
These commercial offerings indicate the compound's relevance in chemical research and development .
Research Applications and Future Prospects
Current Research Applications
While specific research directly involving 1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine is limited in the literature, structural analogs and related compounds have been studied in:
Future Research Directions
Potential future research directions for this compound may include:
-
Investigation as a building block for novel pharmaceutical agents
-
Development of catalytic systems leveraging its coordination potential
-
Exploration of its reactivity in creating new chemical libraries
-
Studies of its biological activity and potential therapeutic applications
The versatility of the compound's structure, combining a heterocyclic aromatic system with chiral and diamine functionalities, suggests numerous potential applications worthy of further exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume